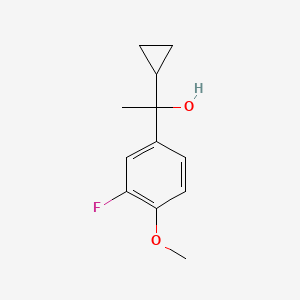

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol

Descripción

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol is a substituted ethanol derivative featuring a cyclopropyl group and a 3-fluoro-4-methoxyphenyl moiety. The fluorine atom at the 3-position and methoxy group at the 4-position on the aromatic ring introduce unique electronic and steric effects, distinguishing it from related compounds. Such substitutions are critical in modulating reactivity, solubility, and biological activity, making this compound of interest in pharmaceutical and materials research .

Propiedades

IUPAC Name |

1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-12(14,8-3-4-8)9-5-6-11(15-2)10(13)7-9/h5-8,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKOGITUKLWDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2=CC(=C(C=C2)OC)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclopropylmagnesium bromide in a Grignard reaction. The reaction conditions typically require anhydrous ether as a solvent and cooling to maintain the stability of the Grignard reagent.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds similar to 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol exhibit significant antimicrobial properties. For instance, derivatives of fluoroquinolones, which share structural similarities with this compound, have been shown to possess antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, indicating enhanced efficacy against resistant strains .

Neurological Applications

Compounds containing a cyclopropyl moiety have been investigated for their role as positive allosteric modulators of metabotropic glutamate receptors (mGluRs). Specifically, 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol could potentially modulate mGluR5 activity, which is implicated in various neurological disorders such as anxiety and traumatic brain injury (TBI) . In vivo studies have shown promising results in rodent models for anxiety and psychosis, suggesting therapeutic avenues for conditions related to neurotransmitter dysregulation.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol derivatives against Pseudomonas aeruginosa and Bacillus subtilis. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics, showcasing their potential as effective antimicrobial agents.

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| CD-10 | 0.1 | Bacillus subtilis |

| CD-7 | 0.6 | Staphylococcus aureus |

| CD-9 | 0.9 | Escherichia coli |

Case Study 2: Neurological Benefits

In a controlled study involving rodent models, the administration of cyclopropyl-containing compounds demonstrated reduced anxiety-like behaviors and improved cognitive function following TBI. The modulation of mGluR5 was identified as a key factor in these outcomes, suggesting that 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol could be explored further for neuroprotective applications .

Mecanismo De Acción

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol can be compared with other similar compounds, such as 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine and 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-quinolone. These compounds share structural similarities but differ in functional groups and potential applications. The uniqueness of 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol lies in its specific combination of cyclopropyl, fluoro, and methoxy groups, which can influence its reactivity and biological activity.

Comparación Con Compuestos Similares

Key Comparisons:

*Calculated based on formula C₁₁H₁₃FO₂ (12×11 + 1×13 + 19 + 16×2 = 196).

Key Observations :

- The target compound’s 3-fluoro-4-methoxy substitution creates a polarized aromatic ring, enhancing solubility in polar solvents compared to non-substituted analogs .

- Para-substituted analogs (e.g., 4-fluoro in ) lack the electronic complexity of the target’s dual substituents, simplifying their NMR spectra .

Key Observations :

- Electron-donating groups (e.g., 4-ethyl in 1d) correlate with higher yields (86%), likely due to stabilized intermediates during synthesis .

- Bulky substituents (e.g., 4-isopropyl in 1e) reduce yields (70%), suggesting steric challenges in cyclopropane ring formation .

- The target compound’s 3-fluoro-4-methoxy pattern may pose synthetic challenges, as meta-substitution often requires precise reaction conditions .

Spectroscopic Data (NMR)

NMR shifts vary with substituent electronic effects ():

| Compound () | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1a (2,5-dimethylphenyl) | 1.25 (s, 3H, CH₃) | 24.1 (CH₃), 148.9 (C-O) |

| 1d (4-ethylphenyl) | 1.30 (s, 3H, CH₃) | 22.8 (CH₂CH₃), 149.3 (C-O) |

| Compound () | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1c (2-methoxyphenyl) | 1.28 (s, 3H, CH₃) | 55.8 (OCH₃), 152.1 (C-O) |

| 1e (4-methoxyphenyl) | 1.22 (s, 3H, CH₃) | 55.2 (OCH₃), 157.4 (C-O) |

Key Observations :

- Methoxy groups in para positions (1e) show upfield ¹³C shifts (157.4 ppm) compared to ortho-substituted analogs (152.1 ppm in 1c), reflecting resonance stabilization differences .

- The target compound’s 3-fluoro substituent is expected to deshield adjacent protons, producing distinct ¹H NMR peaks (~6.8–7.2 ppm for aromatic protons) .

Actividad Biológica

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl ring attached to a phenolic structure, specifically 3-fluoro-4-methoxyphenyl. Its chemical formula is C12H15F1O2, and it is characterized by the presence of both a cyclopropyl moiety and a substituted phenol, which may influence its biological interactions.

The biological activity of 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The structure allows for potential modulation of neurotransmitter systems, particularly those involving serotonin receptors, which are crucial in mood regulation and various neuropsychiatric conditions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It has been suggested that the compound may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the methoxy group on the phenyl ring is often associated with increased lipophilicity, enhancing membrane penetration and potentially leading to cytotoxic effects on cancer cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study assessing structurally similar compounds, it was found that derivatives with phenolic substitutions exhibited significant cytotoxicity against human cancer cell lines (e.g., A431 and Jurkat). The IC50 values were comparable to established anticancer drugs like doxorubicin, suggesting that 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol could exhibit similar potency in future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.